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Compound of Interest

Compound Name:
Methyl 4-amino-3-

(propylamino)benzoate

CAS No.: 675138-83-7

Cat. No.: B1647092

Get Quote

Executive Summary
Substituted aminobenzoates represent a privileged scaffold in medicinal chemistry, serving as

the foundational architecture for distinct therapeutic classes. Their biological versatility stems

from the aminobenzoate core (ortho-, meta-, or para- isomers), which functions as a distinct

pharmacophore depending on substitution patterns.

This guide analyzes three primary domains of activity:

Voltage-Gated Ion Channel Modulation: The local anesthetic class (e.g., Benzocaine,

Procaine).[1]

Enzyme Inhibition (COX-1/COX-2): The Fenamate class of NSAIDs (e.g., Mefenamic acid).

[2]

Antimicrobial & Antiviral Efficacy: Emerging Schiff base derivatives and protease inhibitors.
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Structural Foundation & SAR
The biological fate of an aminobenzoate is dictated by the modification of its two primary

functional handles: the Amino group (-NH₂) and the Carboxyl group (-COOH).

The Pharmacophore Divergence
Esterification of -COOH (Lipophilicity): Converting the hydrophilic carboxylate to a lipophilic

ester (often with a tertiary amine tail) shifts activity toward Voltage-Gated Sodium Channel

(Naᵥ) blockade. This is the basis of the "caine" anesthetics.

N-Arylation (Steric/Electronic Tuning): Attaching a second aromatic ring to the amine

(specifically in ortho-aminobenzoic acid/anthranilic acid) creates the Fenamate scaffold.

These compounds fit into the hydrophobic channel of Cyclooxygenase (COX) enzymes.

Schiff Base Formation (-N=CH-): Condensation of the amine with aldehydes creates

azomethine linkers, often yielding potent antimicrobial and antifungal agents by chelating

metal ions or disrupting bacterial cell walls.

Feature
Local Anesthetics (PABA
Esters)

Fenamates (N-Aryl
Anthranilic Acids)

Core Isomer para-aminobenzoate ortho-aminobenzoate

Key Modification Ester linkage to lipophilic chain N-substitution with aryl ring

Target Naᵥ Channels (Intracellular) COX-1 / COX-2 Enzymes

Mechanism
Pore occlusion (State-

dependent)
Active site competition

Pharmacological Domains[3][4]
Local Anesthesia: The Naᵥ Blockade
Substituted p-aminobenzoates (PABA derivatives) function by penetrating the neuronal

membrane in their uncharged form and binding to the intracellular portion of the voltage-gated

sodium channel.
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Mechanism: They stabilize the channel in the inactivated state, preventing the

conformational change required for sodium influx and subsequent depolarization.[3]

SAR Criticality:

Lipophilic Aromatic Ring: Essential for membrane penetration.

Intermediate Chain: Ester linkages (Procaine) are hydrolyzed by plasma esterases (short

half-life); Amide linkages are metabolized hepatically (longer half-life).

Hydrophilic Amine: Ensures solubility and interaction with the channel pore.

Anti-Inflammatory: The Arachidonic Acid Cascade
Fenamates (derivatives of N-phenylanthranilic acid) are potent NSAIDs. Unlike simple

salicylates, the secondary amine and the non-coplanar arrangement of the two aromatic rings

allow fenamates to lock into the hydrophobic pocket of COX enzymes, blocking the entry of

arachidonic acid.

Visualization: Fenamate Mechanism of Action
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Caption: Fenamates inhibit the COX pathway by blocking the conversion of Arachidonic Acid to

PGG2, halting downstream inflammatory signaling.[2]

Emerging Antimicrobial & Antiviral Activity
Recent studies have identified p-aminobenzoate Schiff bases and benzothiazole derivatives as

potent inhibitors of bacterial growth and viral entry proteases.

Antiviral Target:p-aminobenzylamine derivatives inhibit TMPRSS2, a host serine protease

essential for SARS-CoV-2 entry.[4]

Antimicrobial Target: Disruption of folate synthesis (sulfonamide-like mimicry) and chelation

of essential bacterial metal cofactors.

Quantitative Data Summary
The following table summarizes the potency of substituted aminobenzoate derivatives across

different biological targets.
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Compound
Class

Derivative
Type

Target
Organism/P
rotein

Activity
Metric

Value Ref

Antiviral

p-

Aminobenzyl

amine (Cmpd

8)

SARS-CoV-2

(in A549

cells)

EC₅₀ 3.32 µM [1]

Antiviral

p-

Aminobenzyl

amine (Cmpd

8)

TMPRSS2

(Protease)
IC₅₀ 13 µM [1]

Antibacterial

PABA Schiff

Base (Cmpd

11)

Bacillus

subtilis
MIC 2.11 µM/mL [2]

Antibacterial

Benzothiazol

e deriv.[4][5]

[6] (Cmpd 1)

S. aureus

(ATCC

25923)

MIC 2.9 µM [3]

Anticancer
Benzamide

PABA deriv.

MCF-7

(Breast

Cancer)

IC₅₀ 5.85 µM [4]

Anesthetic Benzocaine
Naᵥ1.7

Channel
IC₅₀ ~0.8 mM [5]

Experimental Protocols
Protocol A: Synthesis of Antimicrobial Schiff Bases
This protocol yields Schiff base derivatives of p-aminobenzoic acid (PABA) effective against

Gram-positive bacteria.

Reagents:

p-Aminobenzoic acid (PABA)
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Substituted Salicylaldehyde (e.g., 3,5-dichloro-salicylaldehyde)

Absolute Ethanol

Glacial Acetic Acid (Catalyst)[7]

Workflow:

Preparation: Dissolve 0.01 mol of PABA in 20 mL of absolute ethanol in a round-bottom flask.

Addition: Add 0.01 mol of the substituted salicylaldehyde dropwise with constant stirring.

Catalysis: Add 2-3 drops of glacial acetic acid.

Reflux: Heat the mixture under reflux for 4–6 hours. Monitor progress via TLC (Mobile phase:

Hexane:Ethyl Acetate 7:3).

Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice/water.

Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from

ethanol.

Protocol B: Synthesis of 2-Aminobenzothiazoles
(Cyclization)
This reaction converts substituted p-aminobenzoates into a bicyclic benzothiazole core, often

used for antiviral and anticancer screening.

Reagents:

Substituted p-aminobenzoate ester

Potassium Thiocyanate (KSCN)[7][8]

Bromine (Br₂)[7][9]

Glacial Acetic Acid[7]
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Workflow Visualization:
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Caption: Oxidative cyclization of aminobenzoates to benzothiazoles using KSCN and Bromine.

Detailed Steps:

Dissolve the aminobenzoate precursor (1 equiv) and KSCN (4 equiv) in glacial acetic acid.

Stir for 45 min at room temperature.

Cool the mixture to 10°C.

Add Bromine (2 equiv) dissolved in acetic acid dropwise over 20 minutes.

Allow the mixture to warm to room temperature and stir overnight (12-16h).

Neutralize the solution with 25% aqueous ammonia (NH₄OH) to pH 8.

Filter the yellow precipitate, wash extensively with water to remove inorganic salts, and dry.

References
Identification of p-aminobenzylamine derivatives as dual non-covalent inhibitors of the

transmembrane host proteases TMPRSS2 and HAT proteases with anti-viral

potential.National Institutes of Health (PMC). Available at: [Link]

Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid

derivatives.Journal of Pharmaceutical Technology, Research and Management. Available at:

[Link]

Identification and structure-activity relationships for a series of N, N-disubstituted 2-

aminobenzothiazoles as potent inhibitors of S. aureus.PLoS One. Available at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1647092/docs?utm_src=pdf-body-img#biological-activity-of-substituted-aminobenzoates-a-technical-guide
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9676646/
https://jptrm.chitkara.edu.in/index.php/jptrm/article/view/123
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6961845/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1647092?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic

Applications.Molecules. Available at: [Link]

Mechanism of Action of Local Anesthetics.Patsnap Synapse. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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